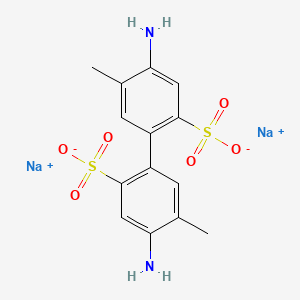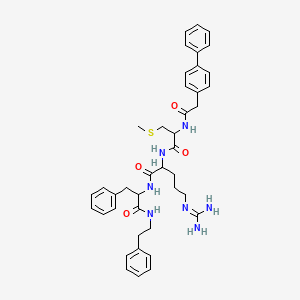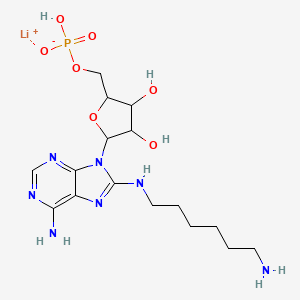
Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside (CAS number: 54497-89-1) is a compound used as a protective agent for drugs. It enhances their pharmacological activity and preserves their stability. Additionally, it finds applications in research related to various diseases, particularly those involving carbohydrate metabolism.
Preparation Methods
- The synthetic route involves the reaction of α-D-glucopyranoside with p-toluenesulfonyl chloride (tosyl chloride) to form the corresponding tosylated glucopyranoside. The specific reaction conditions and industrial production methods may vary, but this general approach is commonly employed.
Chemical Reactions Analysis
- Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside can undergo various reactions, including nucleophilic substitutions, oxidations, and reductions.
- Common reagents include tosyl chloride, sodium iodide, and acetic anhydride.
- Major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its interactions with carbohydrate-binding proteins.
Industry: Used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
- The exact mechanism by which Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets or pathways.
Comparison with Similar Compounds
- Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside is structurally related to other tosylated glucopyranosides, such as Methyl 4,6-O-benzylidene-2,3-di-O-p-toluenesulfonyl-α-D-glucopyranoside.
- Its uniqueness lies in its specific substitution pattern and potential applications.
Properties
Molecular Formula |
C21H26O10S2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[3,4-dihydroxy-6-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H26O10S2/c1-13-4-8-15(9-5-13)32(24,25)29-12-17-18(22)19(23)20(21(28-3)30-17)31-33(26,27)16-10-6-14(2)7-11-16/h4-11,17-23H,12H2,1-3H3 |
InChI Key |
LETWHQSOZHSWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


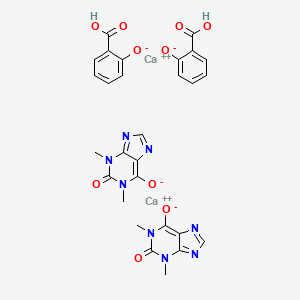
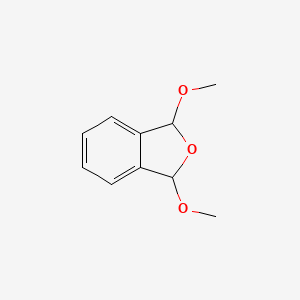

![2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B12103449.png)
![1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)

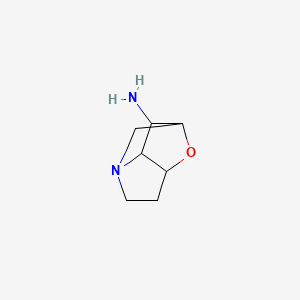

![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone](/img/structure/B12103472.png)
